2-Amino-6,7-difluorobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,7-difluorobenzoxazole is a heterocyclic aromatic compound characterized by a benzoxazole ring substituted with amino and fluorine groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6,7-difluorobenzoxazole typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes or acids. One common method includes the reaction of 2-aminophenol with 6,7-difluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H2O2) in ethanol . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are chosen to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6,7-difluorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro- or nitroso-substituted benzoxazoles.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Amino- or thiol-substituted benzoxazoles.
Scientific Research Applications
2-Amino-6,7-difluorobenzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7-difluorobenzoxazole involves its interaction with specific molecular targets. For instance, it can inhibit voltage-dependent sodium channels, which are crucial for neuronal signaling . This inhibition can lead to neuroprotective effects by reducing neuronal excitability and preventing excitotoxicity. Additionally, the compound may interact with other ion channels and receptors, contributing to its broad-spectrum biological activity.
Comparison with Similar Compounds
2-Amino-6-trifluoromethoxybenzoxazole: Similar in structure but with a trifluoromethoxy group instead of fluorine atoms, showing different pharmacological properties.
2-Aminobenzoxazole: Lacks the fluorine atoms, resulting in lower chemical stability and biological activity compared to 2-Amino-6,7-difluorobenzoxazole.
Uniqueness: this compound stands out due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
6,7-difluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBXVWGBYIJIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.